Acetoxyphenethyltrichlorosilane
Description
Acetoxyphenethyltrichlorosilane (CAS 627882-90-0) is an organosilicon compound characterized by a trichlorosilyl group bonded to an acetoxyphenethyl substituent. The acetoxyphenethyl moiety consists of a phenethyl chain (a benzene ring linked to a two-carbon alkyl group) with an acetyloxy (-OAc) functional group. This structure confers unique reactivity, making it valuable as a precursor in surface modification, polymer chemistry, and covalent bonding applications.
Properties
IUPAC Name |
[2-(2-trichlorosilylethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-5-3-2-4-9(10)6-7-16(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAWRZIBMXRJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxyphenethyltrichlorosilane can be synthesized through the reaction of acetoxyphenylacetonitrile with trichlorosilane in a suitable reaction solvent. The reaction mixture is heated to a vigorous boil, and the product is then filtered to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves the direct chlorination of technical grade silicon, followed by the reaction with acetoxyphenylacetonitrile. The process may include steps such as distillation and purification to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetoxyphenethyltrichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound reacts with water or moisture to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, leading to the formation of silanols.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis: The major products are silanols and hydrochloric acid.
Scientific Research Applications
Acetoxyphenethyltrichlorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: This compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of acetoxyphenethyltrichlorosilane involves its ability to react with various nucleophiles, leading to the formation of substituted silanes. The trichlorosilyl group is highly reactive and can undergo hydrolysis to form silanols, which can further react with other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
This compound
- Molecular Formula : C₁₀H₁₁Cl₃O₂Si
- Substituent : Acetoxyphenethyl (-CH₂CH₂C₆H₄-OAc)
Ethyltrichlorosilane (CAS 115-21-9)
Methyltrichlorosilane (CAS 75-79-6)
[(E)-Styryl]trichlorosilane
(Chloromethyl)trichlorosilane (CAS 1558-25-4)
- Molecular Formula : CH₂Cl₃Si
- Substituent : Chloromethyl (-CH₂Cl)
- Key Hazards : Releases HCl upon hydrolysis; requires stringent safety protocols .
Comparative Analysis Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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